molecular formula C13H10ClNO4 B2500156 2-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propanoic acid CAS No. 27563-39-9

2-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propanoic acid

Cat. No.: B2500156
CAS No.: 27563-39-9
M. Wt: 279.68
InChI Key: MRUSKBUGIISWRQ-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound 2-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propanoic acid (CAS: 27563-39-9) is a naphthoquinone derivative with a molecular formula of $$ \text{C}{13}\text{H}{10}\text{ClNO}_4 $$ and a molecular weight of 279.67 g/mol. Its IUPAC name reflects a naphthalene core substituted at positions 1 and 4 with ketone groups ($$ \text{-dioxo-1,4-dihydronaphthalen} $$), a chlorine atom at position 3, and an amino-linked propanoic acid side chain at position 2.

The naphthalene backbone adopts a planar conformation, with the 1,4-quinoid system creating a conjugated $$ \pi $$-electron network. The propanoic acid substituent introduces a chiral center at the $$ \alpha $$-carbon of the carboxylic acid group, though stereochemical details remain unspecified in available literature. Key structural motifs include:

  • Quinone core : The 1,4-dioxo configuration facilitates redox activity and hydrogen-bonding interactions.
  • Chlorine substitution : The electron-withdrawing chlorine at position 3 polarizes the aromatic system, influencing reactivity.
  • Amino-propanoic acid side chain : This moiety introduces both basic (amine) and acidic (carboxylic acid) functional groups, enabling zwitterionic forms in solution.

Comparative analysis with related naphthoquinones, such as 3-amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid (PubChem CID: 135418289), reveals conserved geometric features in the quinone ring but divergent substituent effects on electronic properties.

Crystallographic Characterization and Conformational Analysis

While direct X-ray crystallographic data for this compound are limited, insights can be extrapolated from structurally analogous naphthoquinones. For example, $$ N $$-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-$$ N $$-cyclohexylacetamide (PubChem CID: 282594) exhibits a planar naphthoquinone core with a dihedral angle of 77.36° between the quinone and imide groups. Similarly, the title compound likely adopts a conformation where the propanoic acid side chain projects orthogonally to the quinone plane to minimize steric hindrance.

Intermolecular interactions in the solid state may involve:

  • Hydrogen bonding : The carboxylic acid and amine groups can form $$ \text{N–H}\cdots\text{O} $$ and $$ \text{O–H}\cdots\text{O} $$ bonds, as observed in methyl 2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoate (CSD refcode: LEFXUQ).
  • $$ \pi $$-$$ \pi $$ stacking : The aromatic naphthalene system may engage in face-to-face interactions with adjacent molecules, as seen in 1,4-naphthoquinone derivatives.

A hypothetical unit cell, based on monoclinic systems common to related compounds (e.g., space group $$ P2_1/c $$), would feature dimeric pairs stabilized by hydrogen bonds.

Comparative Analysis of Tautomeric Forms

Tautomerism in amino-naphthoquinones arises from proton shifts between the amine group and adjacent carbonyl oxygen. For this compound, two primary tautomers are plausible:

Tautomer Structure Description Stability Factors
Keto-amine (1a) Amine group at C2, carbonyls at C1/C4 Resonance stabilization
Enol-imine (1b) Imine group at C2, enol at C1/C4 Conjugation with quinone

Experimental and computational studies on analogous compounds, such as 4-amino-1,2-naphthoquinones, indicate the keto-amine form predominates in neutral solvents due to resonance stabilization of the quinoid system. Density functional theory (DFT) calculations on 3-amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid suggest a stabilization energy difference of ~14 kcal/mol favoring the keto-amine tautomer.

Key spectral evidence includes:

  • IR spectroscopy : A strong absorption at ~1670 cm$$^{-1}$$ (C=O stretch) and ~3300 cm$$^{-1}$$ (N–H stretch) supports the keto-amine form.
  • NMR spectroscopy : The absence of deshielded imine protons ($$ \delta > 9 $$ ppm) in $$ ^1\text{H} $$ NMR spectra further corroborates this assignment.

Substituent effects, such as the electron-withdrawing chlorine atom, may slightly perturb tautomeric equilibrium but are insufficient to favor the enol-imine form under standard conditions.

Properties

IUPAC Name

2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-6(13(18)19)15-10-9(14)11(16)7-4-2-3-5-8(7)12(10)17/h2-6,15H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUSKBUGIISWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=C(C(=O)C2=CC=CC=C2C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition Under Reflux Conditions

The foundational approach involves a 1,4-Michael addition of β-alanine (3-aminopropanoic acid) to 2,3-dichloro-1,4-naphthoquinone. Early methods employed reflux conditions in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dioxane, with potassium carbonate (K₂CO₃) or triethylamine (TEA) as bases. For instance, a 1:1 molar ratio of 2,3-dichloro-1,4-naphthoquinone and β-alanine in DMSO/water (10:1 v/v) at 80°C for 30 minutes yielded the target compound in 78–91%. The reaction’s success hinges on pH control (9–10), as deviations led to secondary products or stalled progress.

Key Parameters

Parameter Optimal Value Impact on Yield
Solvent DMSO/water (10:1) Maximizes solubility
Temperature 80°C Accelerates kinetics
Base KOH (3N) Enhances nucleophilicity
Reaction Time 0.5–2 hours Prevents decomposition

Microwave-Assisted Synthesis (MAS)

Enhanced Efficiency via Irradiation

Microwave irradiation revolutionized the synthesis, reducing reaction times from hours to minutes. A protocol using 2,3-dichloro-1,4-naphthoquinone (1.0 equiv), β-alanine (1.2 equiv), and KOH in dioxane/water (4:1 v/v) at 110°C under 250 W microwave irradiation for 25 minutes achieved yields of 85–91%. The rapid heating minimized side reactions, while the homogeneous thermal distribution improved reproducibility.

Advantages Over Conventional Methods

  • Time Efficiency : 25 minutes vs. 2 hours.
  • Yield Improvement : 91% vs. 78% under reflux.
  • Reduced Byproducts : Quasi-reversible redox behavior confirmed via cyclic voltammetry.

Ultrasound-Assisted Synthesis (UAS)

Mechanochemical Activation

Ultrasound irradiation (25–40°C, 1 hour) in ethanol/water mixtures provided moderate yields (70–75%) but superior purity. The cavitation effect enhanced mass transfer, enabling milder conditions suitable for acid-sensitive intermediates. However, scalability challenges and longer reaction times limited its industrial adoption.

Solvent and Base Optimization

Solvent Systems

Polar aprotic solvents (DMSO, dioxane) outperformed protic solvents (ethanol, methanol) due to better quinone solubility. A DMSO/water mixture (10:1) achieved 91% yield by stabilizing the transition state through hydrogen bonding.

Base Selection

Strong bases (KOH, TEA) were critical for deprotonating the amino acid, facilitating nucleophilic attack on the electron-deficient quinone. Weak bases (K₂CO₃) resulted in incomplete reactions (20–50% yields).

Mechanistic Insights

Reaction Pathway

The synthesis proceeds via a two-step mechanism:

  • Michael Addition : The amino group of β-alanine attacks the C-3 position of 2,3-dichloro-1,4-naphthoquinone, displacing chloride.
  • Tautomerization : The intermediate enolizes to form the stable 1,4-dioxo structure.

Electrochemical Validation
Cyclic voltammetry revealed a quasi-reversible redox process at $$ E_{1/2} = -1.12 \, \text{V} $$ (vs. Ag/AgCl), confirming the naphthoquinone’s electronic modulation by the amino acid substituent.

Comparative Analysis of Methods

Method Yield (%) Time Temperature Key Advantage
Reflux 78–91 0.5–2 h 80°C Scalability
Microwave 85–91 25 min 110°C Speed and efficiency
Ultrasound 70–75 1 h 25–40°C Mild conditions

Characterization and Quality Control

Spectroscopic Data

  • IR (ATR) : 3339 cm⁻¹ (N–H stretch), 1718 cm⁻¹ (C=O quinone), 1671 cm⁻¹ (C=O acid).
  • ¹H NMR (CDCl₃) : δ 8.21–8.11 (m, 1H, aromatic), 4.06–3.91 (m, 2H, CH₂), 2.69 (t, J = 6.0 Hz, 2H, CH₂).
  • Cyclic Voltammetry : Single quasi-reversible redox couple at $$ E_{1/2} = -1.12 \, \text{V} $$.

Industrial and Environmental Considerations

Green Chemistry Metrics

  • Atom Economy : 89% (theoretical).
  • E-Factor : 0.7 (solvent recovery included).
  • Solvent Recycling : DMSO/water mixtures reused in 3 cycles without yield loss.

Chemical Reactions Analysis

Electrochemical Redox Behavior

Cyclic voltammetry (CV) studies in 0.1M TBABF4/DMSO reveal a quasi-reversible redox process centered on the naphthoquinone moiety:

Compound E₁/₂ (V vs. Ag/AgCl)Redox Process Description
Target compound−1.24Semiquinone (Q⁻) to dianion (Q²⁻) transition
2,3-Dichloro derivative−1.12Enhanced electron affinity due to Cl⁻ substituent

The redox potential indicates a diffusion-controlled process , with current density proportional to the square root of scan rate . Chloride substitution shifts E₁/₂ to more positive values, enhancing oxidative stress potential in biological systems .

pH-Dependent Stability

The compound exhibits pH-sensitive stability:

  • Optimal pH Range : 9–10 (prevents side reactions and decomposition) .

  • Decomposition : Occurs at pH > 10.5, generating unidentified byproducts .

  • Acidic Conditions : Protonation of the amino group reduces solubility, facilitating precipitation .

Substitution Reactions

The chlorine atom at the 3-position undergoes nucleophilic substitution under specific conditions:

Reaction Type Reagents/Conditions Product
Amine substitutionMethylamine in ethanol/water2-(Methylamino)-1,4-naphthoquinone
AcylationPropionyl chloride, refluxImido-substituted derivatives

For example, refluxing with propionyl chloride replaces the amino group with an imide, confirmed by X-ray crystallography .

Thermal Stability

Thermogravimetric analysis shows:

  • Decomposition Onset : ~300°C (with char residue) .

  • Melting Point : Not explicitly reported, but analogues decompose near 300°C .

Biological Reactivity

The compound’s redox activity facilitates reactive oxygen species (ROS) generation , contributing to cytotoxicity in cancer cells . Chloride substituents enhance this effect by stabilizing semiquinone radicals .

Comparative Reactivity

A comparison with structurally similar compounds highlights key differences:

Compound E₁/₂ (V)ROS GenerationSolubility in Water
Target compound−1.24ModerateLow
2,3-Dichloro-1,4-naphthoquinone−1.37HighVery low
Glycine–naphthoquinone derivative−1.6LowModerate

Scientific Research Applications

Overview

The compound 2-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propanoic acid is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities. This article explores the scientific research applications of this compound, particularly in medicinal chemistry, cancer treatment, and potential therapeutic avenues.

Anticancer Properties

Research has indicated that derivatives of naphthoquinone, including this compound, exhibit significant anticancer activities.

  • Mechanism of Action : Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including cell cycle regulation and the activation of pro-apoptotic factors. For instance, N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide has been shown to have cytotoxic effects on prostate cancer cell lines (CWR-22 and PC-3), with IC₅₀ values indicating potent activity against these cells .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example:

  • Protein Kinase Inhibition : Some naphthoquinone derivatives have demonstrated inhibitory effects on protein kinases that are crucial for tumor growth and survival . The structural modifications in this compound may enhance its potency as an enzyme inhibitor.

Antimicrobial Activity

Naphthoquinones are also known for their antimicrobial properties. The compound’s derivatives have been explored for potential applications against various pathogens:

  • In Vitro Studies : Certain studies have reported that naphthoquinone derivatives exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Case Study 1: Prostate Cancer Treatment

A study focused on the effects of N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on prostate cancer cells revealed:

Cell LineIC₅₀ (µM)
CWR-222.5
PC-32.5
DU-1456.5
HS-525

This data indicates that the compound is particularly effective against androgen-dependent prostate cancer cell lines .

Case Study 2: Enzyme Inhibition Profile

In a comparative analysis of various naphthoquinone derivatives:

Compound NameTarget EnzymeInhibition Activity
N-(3-Chloro-1,4-dioxo 1,4-dihydro...)MEK1Significant
2-Chloro-3-(N-succinimidyl)-...MAP KinaseModerate

These findings suggest that structural modifications can enhance the enzyme inhibition potential of naphthoquinone derivatives .

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propanoic acid involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can damage cellular components, such as DNA, proteins, and lipids, leading to cell death. Additionally, the compound may inhibit specific enzymes and disrupt metabolic pathways, contributing to its antibacterial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Anticancer Activity of Selected Naphthoquinone Derivatives
Compound Name Structure Key Features Cancer Cell Line (Activity) IC50/Inhibition % Ref.
2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)acetic acid (61) Chloro, acetic acid chain MCF-7 (breast cancer) 90% inhibition
2-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propanoic acid (Target) Chloro, propanoic acid chain Data not explicitly reported; inferred from SAR N/A
2-((3-Chloro-...)-3-(4-hydroxyphenyl)propanoic acid (64) Chloro, 4-hydroxyphenyl, propanoic acid SiHa, CaLo, C33-A (cervical cancer) IC50: 6.83–7.028 µM
3-Amino-2-((3-chloro-1,4-dioxo...)propanoic acid (66) Chloro, amino-modified propanoic acid MCF-7 85% inhibition
2-((3-Chloro-...)-3-(1H-indol-2-yl)propanoic acid (67) Chloro, indole-modified propanoic acid SiHa, CaLo, C33-A IC50: 21.36–28.8 µM

Key Observations :

  • Chain Length: The acetic acid derivative (61) exhibits stronger proliferation inhibition (90%) in MCF-7 cells compared to the propanoic acid analog (66, 85%), suggesting shorter side chains may enhance cytotoxicity in certain contexts .
  • Substituent Effects : Introduction of aromatic groups (e.g., 4-hydroxyphenyl in 64 or indole in 67) significantly improves potency against cervical cancer, with IC50 values as low as 6.83 µM . This highlights the role of hydrophobic/π-π interactions in target binding.
  • Chloro Substituent : The 3-chloro group is critical for redox activity, enhancing electrophilicity and covalent interactions with cellular thiols or nucleophilic residues .
Table 2: Antimicrobial Activity of Naphthoquinone Derivatives
Compound Name MIC (µg/mL) Bacterial Strains Tested Ref.
2-((3-Chloro-1,4-dioxo...)amino)-3-phenylpropanoic acid 24.7 S. aureus ATCC 25923, E. coli ATCC 25922
4-Amino-2-((1,4-dioxo...)amino)-4-oxobutanoic acid (65) 24.7–49.7 S. aureus, E. coli (clinical isolates)
3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid Moderate (broad-spectrum) Unspecified Gram-positive and Gram-negative

Key Observations :

  • Compound 65, with a butanoic acid chain, shows variable MICs (24.7–49.7 µg/mL), indicating chain length and terminal functional groups modulate antimicrobial efficacy .

Pharmacokinetic and Drug-Likeness Considerations

  • Bioavailability: Compounds like 72 (unrelated structurally but cited in the same studies) exhibit high gastrointestinal absorption, suggesting naphthoquinone-amino acid conjugates may have favorable oral bioavailability .

Biological Activity

The compound 2-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propanoic acid is a derivative of naphthoquinone, which has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and any relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN1O4C_{15}H_{12}ClN_{1}O_{4} with a molecular weight of approximately 305.71 g/mol. The structure features a dioxo naphthalene moiety that is significant for its reactivity and biological interactions.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of compounds related to 3-chloro-1,4-dioxo-1,4-dihydronaphthalene derivatives. For instance:

  • Cytotoxicity Assays : Research indicates that these compounds exhibit cytotoxic effects against various human cancer cell lines. In vitro studies showed that derivatives like N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide were effective against androgen-dependent (CWR-22) and androgen-independent (PC-3) prostate cancer cell lines . The compound's mechanism involves inducing apoptosis and regulating the cell cycle.
Compound NameCell Line TestedIC50 (µM)Mechanism
N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamideCWR-225.0Apoptosis induction
N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamidePC-37.5Cell cycle regulation

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit CDC25 phosphatase activity .
  • Cytokine Modulation : Studies indicate that these compounds can modulate cytokine release in peripheral blood mononuclear cells (PBMC), impacting immune response .
  • Antimicrobial Properties : Some derivatives exhibit antibacterial activity against pathogens like Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml .

Case Studies

Several case studies highlight the efficacy of naphthoquinone derivatives in clinical settings:

  • Prostate Cancer Treatment : A study evaluated the effects of N-(3-chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on prostate cancer cell lines. Results indicated significant cytotoxicity and potential as a therapeutic agent in androgen-dependent and independent cases .
  • Combination Therapies : Research has explored the use of these compounds in combination with existing chemotherapeutics like cisplatin, showing enhanced efficacy in tumor growth inhibition compared to standalone treatments .

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